4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
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Overview
Description
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is an organic compound with the molecular formula C12H8N4O3 This compound features a pyrazole ring substituted with a nitro group and an acetyl group, which is further connected to a benzonitrile moiety
Mechanism of Action
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the compound may target specific enzymes or proteins in these organisms.
Mode of Action
It’s possible that the compound interacts with its targets through intermolecular n-h···n interactions , which could disrupt normal cellular processes in the target organisms.
Biochemical Pathways
Similar compounds have been found to affect the cholinergic synapsis in vertebrates , which could potentially be a pathway affected by this compound.
Pharmacokinetics
The presence of a methyl protons of acetyl group attached to nitrogen of the pyrazole ring could potentially influence its pharmacokinetic properties.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. For instance, similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Biochemical Analysis
Biochemical Properties
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has been found to interact with various enzymes and proteins
Cellular Effects
This compound has been associated with changes in cellular components due to oxidative stress . It has been observed to influence lipid peroxides, leading to the formation of unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (MDA) .
Molecular Mechanism
At the molecular level, this compound has been suggested to have a selective inhibition potential, indicating that it might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Benzonitrile: The final step involves coupling the pyrazole derivative with benzonitrile under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-[2-(4-Methyl-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Properties
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMPOIRBGXNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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